Home > Products > Screening Compounds P80533 > Dazoxiben hydrochloride
Dazoxiben hydrochloride - 74226-22-5

Dazoxiben hydrochloride

Catalog Number: EVT-264545
CAS Number: 74226-22-5
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dazoxiben Hydrochloride is a selective thromboxane synthase inhibitor [, ]. It is classified as an imidazole derivative and plays a crucial role in investigating the physiological and pathological roles of thromboxane A2 [, ].

Prostacyclin (PGI2)

  • Compound Description: Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. It is synthesized from arachidonic acid via the cyclooxygenase pathway and is primarily produced by endothelial cells. [, ]
  • Relevance: Dazoxiben hydrochloride, a thromboxane synthase inhibitor, has been observed to increase prostacyclin generation. This suggests a potential interplay between these two compounds in regulating vascular tone and platelet function. While dazoxiben hydrochloride inhibits thromboxane A2 production, it may shift the balance towards prostacyclin, contributing to its potential beneficial effects in certain cardiovascular conditions. []

Carbacyclin

  • Compound Description: Carbacyclin is a stable analogue of prostacyclin that exhibits similar vasodilatory and platelet aggregation inhibitory properties. []
  • Relevance: Like prostacyclin, carbacyclin serves as a point of comparison to the effects of dazoxiben hydrochloride. Both carbacyclin and prostacyclin were found to increase blood flow in a rabbit epigastric free flap model, while dazoxiben hydrochloride and other thromboxane synthetase inhibitors did not demonstrate this effect. [] This suggests that the vasodilatory effects of dazoxiben hydrochloride, if any, might not be as potent or occur through different mechanisms than those of prostacyclin analogues.

Thromboxane A2 (TXA2)

  • Compound Description: Thromboxane A2 is a potent vasoconstrictor and stimulator of platelet aggregation. It is synthesized from arachidonic acid via the cyclooxygenase pathway, specifically by thromboxane synthase. [, ]
  • Relevance: Dazoxiben hydrochloride directly targets and inhibits thromboxane synthase, effectively reducing the production of thromboxane A2. [, , ] The studies cited explore the potential therapeutic benefits of this inhibition in conditions where thromboxane A2 plays a detrimental role, such as thrombosis.

6-keto-Prostaglandin F1α (6-keto-PGF1α)

  • Compound Description: 6-keto-PGF1α is a stable metabolite of prostacyclin and is often used as a marker of prostacyclin production. []
  • Relevance: Dazoxiben hydrochloride, while inhibiting thromboxane A2 production, has been shown to increase the levels of 6-keto-PGF1α. [] This finding further supports the concept that dazoxiben hydrochloride can shift the balance of arachidonic acid metabolites towards the vasodilatory and anti-aggregatory prostacyclin.

UK-38,485

  • Compound Description: UK-38,485 is a thromboxane synthetase inhibitor. []
  • Relevance: Similar to dazoxiben hydrochloride, UK-38,485 inhibits the synthesis of thromboxane A2. In the rabbit epigastric free flap model, both compounds did not significantly alter the control flow rate in the cutaneous microcirculation. [] This suggests that both compounds may share similar pharmacological effects on thromboxane A2 synthesis.

7-IHA

  • Compound Description: 7-IHA is a thromboxane synthetase inhibitor. []
  • Relevance: Like dazoxiben hydrochloride and UK-38,485, 7-IHA acts as a thromboxane synthetase inhibitor and did not significantly affect blood flow in the rabbit epigastric free flap model. [] This suggests that inhibiting thromboxane A2 synthesis alone, without directly augmenting prostacyclin levels, might not be sufficient to induce significant vasodilation in this specific model.

Imidazole

  • Compound Description: Imidazole is a heterocyclic aromatic organic compound. Some imidazole derivatives are known to have thromboxane synthetase inhibitory activity. []
  • Relevance: Imidazole, at the concentrations tested, did not alter blood flow in the rabbit epigastric free flap model, similar to the observations with dazoxiben hydrochloride and other thromboxane synthetase inhibitors. [] This finding indicates that, within the context of this study, imidazole's potential thromboxane synthetase inhibitory activity did not translate into significant vasodilatory effects.

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 is an arachidonic acid metabolite with a variety of physiological effects, including vasodilation and inflammation. []
  • Relevance: PGE2 was included in the rabbit epigastric free flap study as a comparator to dazoxiben hydrochloride and other compounds. Unlike prostacyclin and carbacyclin, PGE2 did not significantly affect the control flow rate. [] This suggests that different arachidonic acid metabolites, even those with vasodilatory properties, can have distinct effects on microvascular blood flow.

Aspirin

  • Compound Description: Aspirin is a non-selective cyclooxygenase inhibitor, inhibiting both COX-1 and COX-2, which are involved in the production of prostaglandins and thromboxanes. []
  • Relevance: Unlike dazoxiben hydrochloride, which selectively inhibits thromboxane synthase, aspirin affects the production of both thromboxane A2 and prostacyclin. [] Despite this difference in mechanism, both aspirin and dazoxiben hydrochloride were found to reduce platelet accumulation in a rabbit model of acute arterial thrombosis. [] This suggests that inhibiting thromboxane A2, regardless of the impact on prostacyclin, can have antithrombotic effects.

6-oxo-PGF1α

  • Compound Description: 6-oxo-PGF1α is a stable hydrolysis product of prostacyclin, often used as an indicator of prostacyclin levels. []
  • Relevance: In the study using a rabbit epigastric free flap model, 6-oxo-PGF1α, similar to other tested thromboxane synthetase inhibitors including dazoxiben hydrochloride, did not show any effect on modifying the control flow rate in the cutaneous microcirculation. [] This suggests that while 6-oxo-PGF1α is a stable indicator of prostacyclin, it might not possess the same vasodilatory properties as its parent compound.
Source and Classification

Dazoxiben hydrochloride is classified under organic compounds known as benzoic acids, characterized by the presence of a benzene ring in their structure. It is categorized as a small molecule and is considered an experimental drug. The DrugBank accession number for dazoxiben is DB03052, and it has been studied for its pharmacological properties and potential therapeutic applications in various cardiovascular conditions.

Synthesis Analysis

The synthesis of dazoxiben hydrochloride can be achieved through several methods, one of which involves the following steps:

  1. Starting Material: The synthesis begins with the O-chloroethyl ether of p-hydroxybenzamide.
  2. Displacement Reaction: This compound undergoes a nucleophilic substitution reaction with imidazole, leading to the formation of an intermediate.
  3. Hydrolysis: The amide function of the intermediate is then hydrolyzed to yield dazoxiben.

This method is notable for its efficiency and the relatively straightforward reaction conditions required for each step, making it a viable option for laboratory synthesis.

Molecular Structure Analysis

The molecular formula of dazoxiben hydrochloride is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, with a molecular weight of approximately 232.24 g/mol. The structural characteristics include:

  • Functional Groups: The compound features both hydroxyl (-OH) and amide (C=O) functional groups, contributing to its biological activity.
  • Three-Dimensional Structure: Dazoxiben has a specific stereochemistry that plays a crucial role in its interaction with biological targets, particularly thromboxane synthase.

Structural Data

  • Average Molecular Weight: 232.2353 g/mol
  • Monoisotopic Molecular Weight: 232.08479226 g/mol
  • Polar Surface Area: 64.35 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor and 4 acceptors
  • Rotatable Bonds: 5
Chemical Reactions Analysis

Dazoxiben hydrochloride primarily functions by inhibiting thromboxane synthase, an enzyme responsible for converting prostaglandin H2 to thromboxane A2. This inhibition leads to several notable chemical reactions:

  1. Inhibition of Thromboxane Production: By blocking thromboxane synthase, dazoxiben reduces the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator.
  2. Effects on Prostacyclin Levels: The inhibition indirectly promotes the biosynthesis of prostacyclin, which has vasodilatory effects and inhibits platelet aggregation.

These reactions are critical in understanding the therapeutic effects of dazoxiben in cardiovascular diseases.

Mechanism of Action

Dazoxiben's mechanism of action revolves around its ability to inhibit thromboxane synthase effectively. By doing so, it alters the balance between thromboxane A2 and prostacyclin levels in the bloodstream:

  • Thromboxane A2 Inhibition: Thromboxane A2 promotes platelet aggregation and vasoconstriction; thus, its inhibition leads to decreased platelet activation and improved blood flow.
  • Prostacyclin Enhancement: Increased levels of prostacyclin result in vasodilation and further inhibition of platelet aggregation, counteracting the effects of thromboxane A2.

This dual action makes dazoxiben a valuable candidate for treating conditions characterized by excessive platelet activity or vascular constriction.

Physical and Chemical Properties Analysis

Dazoxiben hydrochloride exhibits several important physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 1.28 mg/mL
  • LogP (Partition Coefficient): 1.44, indicating moderate lipophilicity
  • pKa Values:
    • Strongest Acidic pKa: 4.36
    • Strongest Basic pKa: 6.49
  • Physiological Charge: -1 at physiological pH

These properties influence the compound's bioavailability and pharmacokinetics, impacting its therapeutic efficacy.

Applications

Dazoxiben hydrochloride has been explored for various scientific applications:

  1. Cardiovascular Research: Its ability to inhibit thromboxane synthesis makes it useful in studying platelet function and vascular health.
  2. Therapeutic Use in Raynaud's Syndrome: Clinical studies have indicated that it can significantly improve symptoms in patients suffering from this condition.
  3. Investigative Studies on Thrombosis: Dazoxiben serves as a model compound for understanding thrombotic processes and developing antithrombotic therapies.
Pharmacological Mechanisms of Thromboxane Synthase Inhibition

Enzyme-Target Specificity: TXA2 Synthase Inhibition Dynamics

Dazoxiben hydrochloride (UK-37248) is a highly selective inhibitor of thromboxane A2 synthase (TXAS), the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). This enzyme belongs to the cytochrome P450 superfamily and is predominantly expressed in platelets. Dazoxiben binds reversibly to the catalytic site of TXAS, preventing the isomerization of the PGH2 endoperoxide intermediate into TXA2 [1] [7]. In vitro studies confirm that this inhibition leads to a redirection of the PGH2 substrate toward alternative prostaglandin pathways, notably increasing prostacyclin (PGI2) and prostaglandin E2 (PGE2) synthesis in vascular endothelial cells [9]. The specificity of dazoxiben is underscored by its minimal effect on related cyclooxygenase (COX) enzymes, allowing it to suppress pro-thrombotic TXA2 without compromising other prostaglandin productions [5].

Competitive vs. Non-Competitive Inhibition Mechanisms

Dazoxiben functions as a non-competitive inhibitor of thromboxane synthase, as established through kinetic analyses. Unlike competitive inhibitors that bind to the enzyme’s active site and directly compete with the substrate (PGH2), dazoxiben binds to an allosteric site distinct from the catalytic center. This binding induces conformational changes that reduce the enzyme’s catalytic activity without altering its affinity for PGH2 [3] [6]. Key evidence includes:

  • Km invariance: The Michaelis constant (Km) for PGH2 remains unchanged, indicating unaltered substrate affinity.
  • Vmax reduction: The maximum reaction velocity (Vmax) decreases significantly, reflecting impaired enzyme function [8].Table 1: Kinetic Parameters of Dazoxiben Inhibition
Inhibition TypeKm (PGH2)VmaxBinding Site
CompetitiveIncreasesUnchangedActive site
Non-competitive (Dazoxiben)UnchangedDecreasedAllosteric site
UncompetitiveDecreasedDecreasedEnzyme-substrate complex

This mechanistic distinction explains why substrate concentration escalation does not overcome dazoxiben’s inhibition—a hallmark of non-competitive kinetics [6] [8].

Dose-Response Relationships in TXB2 Suppression In Vitro

Dazoxiben exhibits a dose-dependent suppression of thromboxane B2 (TXB2, the stable metabolite of TXA2) in human platelet-rich plasma. In vitro data demonstrates:

  • Threshold inhibition: Concentrations as low as 40 µM achieve ~50% TXB2 reduction.
  • Maximal efficacy: Near-complete TXB2 suppression (>90%) occurs at 80–100 µM [2].Notably, this suppression is linearly correlated with dazoxiben concentration (r = 0.98), confirming predictable pharmacodynamics. However, platelet aggregation studies reveal inter-individual variability: only 25% of subjects ("responders") show inhibited aggregation at these concentrations, suggesting modulation by downstream prostaglandins like PGE2 or PGD2 [2].Table 2: Dose-Response Profile of Dazoxiben In Vitro
Dazoxiben (µM)TXB2 Inhibition (%)Platelet Aggregation Inhibition (%)PGE2 Elevation (%)
2025–30015–20
4050–5510–15 (responders only)40–45
8090–9540–45 (responders only)60–70

Modulation of Prostaglandin Pathways: PGE2 Elevation Mechanisms

By inhibiting TXAS, dazoxiben diverts accumulated PGH2 toward alternative prostaglandin synthases. This "substrate redirection" specifically elevates:

  • Prostacyclin (PGI2): Synthesized by vascular endothelium, promoting vasodilation and anti-aggregatory effects [9].
  • Prostaglandin E2 (PGE2): Generated in platelets and endothelial cells, which exhibits dual roles in aggregation. At low concentrations (50–500 nM), PGE2 potentiates platelet activation by priming protein kinase C (PKC), enhancing responses to agonists like ADP or thrombin [2] [4].

PGE2’s concentration-dependent effects explain dazoxiben’s variable antiplatelet efficacy:

  • Pro-aggregatory effect: Low-dose PGE2 amplifies PKC-mediated fibrinogen binding and granule secretion.
  • Anti-aggregatory effect: High-dose PGE2 (>50 µM) suppresses calcium flux and aggregation [4].Thus, dazoxiben’s net effect depends on the local PGE2 concentration—highlighting the delicate balance in prostaglandin pathway modulation.

Properties

CAS Number

74226-22-5

Product Name

Dazoxiben hydrochloride

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

InChI

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H

InChI Key

PVKDFUXBDJPRGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.